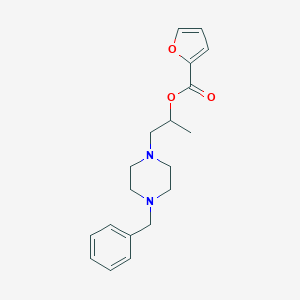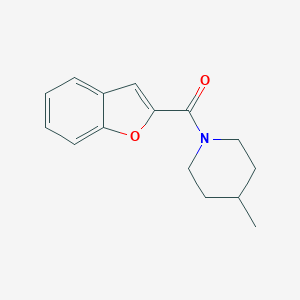![molecular formula C13H17BrN2O B257235 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B257235.png)
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide is a chemical compound that features a bromine atom, a benzamide group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include pyrrolidin-2-one derivatives.
Reduction Reactions: Products include the corresponding amines.
Scientific Research Applications
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[2-(1-pyrrolidinyl)ethyl]benzamide: This compound is unique due to the presence of both a bromine atom and a pyrrolidine ring, which can influence its reactivity and biological activity.
N-(2-bromoethyl)benzamide: Lacks the pyrrolidine ring, which may result in different reactivity and biological properties.
2-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide: Contains a morpholine ring instead of a pyrrolidine ring, which can alter its chemical and biological behavior.
Uniqueness
The presence of both a bromine atom and a pyrrolidine ring in this compound makes it a versatile compound with unique reactivity and potential applications in various fields. The combination of these functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H17BrN2O/c14-12-6-2-1-5-11(12)13(17)15-7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
InChI Key |
YMDZVVNILFDBQF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)
![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![3-methoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B257214.png)



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
